

Early Studies on Benzene-1,3,5-tricarbaldehyde: A Technical Overview

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Compound of Interest

Compound Name: **Benzene-1,3,5-tricarbaldehyde**

Cat. No.: **B1224647**

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Introduction

Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene, is a symmetrical aromatic trialdehyde that has become a significant building block in modern materials science, particularly in the synthesis of covalent organic frameworks (COFs). However, its roots extend back into earlier organic synthesis research. This technical guide delves into the foundational pre-21st-century studies on **Benzene-1,3,5-tricarbaldehyde**, focusing on its synthesis, characterization, and early reactions. While its applications have blossomed in the modern era, understanding its early synthetic pathways and characterization provides crucial context for contemporary research.

Physicochemical Properties

Prior to its extensive use in advanced materials, **Benzene-1,3,5-tricarbaldehyde** was characterized by its fundamental physicochemical properties.

Property	Value
Molecular Formula	C ₉ H ₆ O ₃
Molecular Weight	162.14 g/mol
Appearance	White to off-white crystalline solid
Melting Point	159-160 °C[1]

Early Synthetic Approaches

The synthesis of **Benzene-1,3,5-tricarbaldehyde** in the pre-2000 era primarily revolved around the functionalization of a pre-formed benzene ring with three symmetrically placed aldehyde groups. Two main strategies were explored: the oxidation of a tri-substituted precursor and the formylation of a suitably activated benzene derivative.

Oxidation of 1,3,5-Trimethylbenzene (Mesitylene)

One of the early conceptual routes to **Benzene-1,3,5-tricarbaldehyde** involved the oxidation of the readily available 1,3,5-trimethylbenzene (mesitylene). However, controlling the oxidation to stop at the aldehyde stage and prevent the formation of the corresponding carboxylic acid (trimesic acid) posed a significant challenge.

Formylation of 1,3,5-Trisubstituted Benzenes

A more controlled, multi-step approach involved the use of 1,3,5-trisubstituted benzene precursors that could be converted to the trialdehyde. One such method, which gained traction in the latter half of the 20th century, was the lithiation-formylation sequence starting from 1,3,5-tribromobenzene. This method offered high regioselectivity.

Experimental Protocols

While detailed protocols from very early studies are not readily available in modern databases, a representative method from the late 20th century for the synthesis of a related compound, 1,3,5-Tris(p-formylphenyl)benzene, highlights the synthetic strategies of the era. The synthesis of the core **Benzene-1,3,5-tricarbaldehyde** would have followed similar principles of aromatic substitution and functional group manipulation.

Illustrative Synthesis of a Related Trialdehyde: 1,3,5-Tris(p-formylphenyl)benzene

This synthesis, while for a larger molecule, demonstrates the Suzuki coupling reaction, a powerful tool that became prominent in the late 20th century for carbon-carbon bond formation.

Reaction: Suzuki Coupling of 1,3,5-Tribromobenzene with 4-Formylphenylboronic acid.

Reagents:

- 1,3,5-Tribromobenzene
- 4-Formylphenylboronic acid
- Bis(triphenylphosphine)palladium(II) chloride (catalyst)
- Potassium carbonate (base)
- Tetrahydrofuran (solvent)
- Water

Procedure:

- 1,3,5-Tribromobenzene and 4-formylphenylboronic acid are dissolved in tetrahydrofuran.
- An aqueous solution of potassium carbonate is added to the mixture under a nitrogen atmosphere.
- Bis(triphenylphosphine)palladium(II) chloride is added, and the mixture is refluxed for 12 hours.
- After cooling, the mixture is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

This protocol illustrates the level of synthetic complexity and the types of reagents and techniques that were becoming commonplace towards the end of the 20th century for constructing complex aromatic molecules.

Spectroscopic Characterization (Pre-2000)

The characterization of **Benzene-1,3,5-tricarbaldehyde** in early studies would have relied on the standard spectroscopic techniques of the time. While specific pre-2000 spectra are not readily available, the expected data based on the structure is presented below.

Technique	Expected Data
¹ H NMR	A singlet for the three equivalent aldehydic protons and a singlet for the three equivalent aromatic protons.
¹³ C NMR	Resonances for the aldehydic carbons and the aromatic carbons.
IR Spectroscopy	A strong carbonyl (C=O) stretching band characteristic of aldehydes and C-H stretching bands for the aldehyde and aromatic protons.

Early Reactions and Applications

In its early history, **Benzene-1,3,5-tricarbaldehyde** was primarily of interest as a trifunctional building block in organic synthesis. Its three reactive aldehyde groups made it a candidate for the synthesis of molecules with C_3 symmetry.

Condensation Reactions

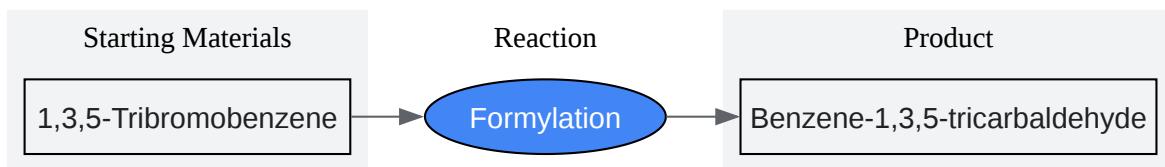
The aldehyde functional groups readily undergo condensation reactions with amines to form Schiff bases (imines). This reactivity is the cornerstone of its modern use in the synthesis of COFs. Early studies would have explored these fundamental reactions to create larger, more complex molecules.

Oxidation

The aldehyde groups are susceptible to oxidation to form the corresponding carboxylic acids, yielding Benzene-1,3,5-tricarboxylic acid (trimesic acid). This transformation would have been a well-understood reaction in the pre-2000 period.

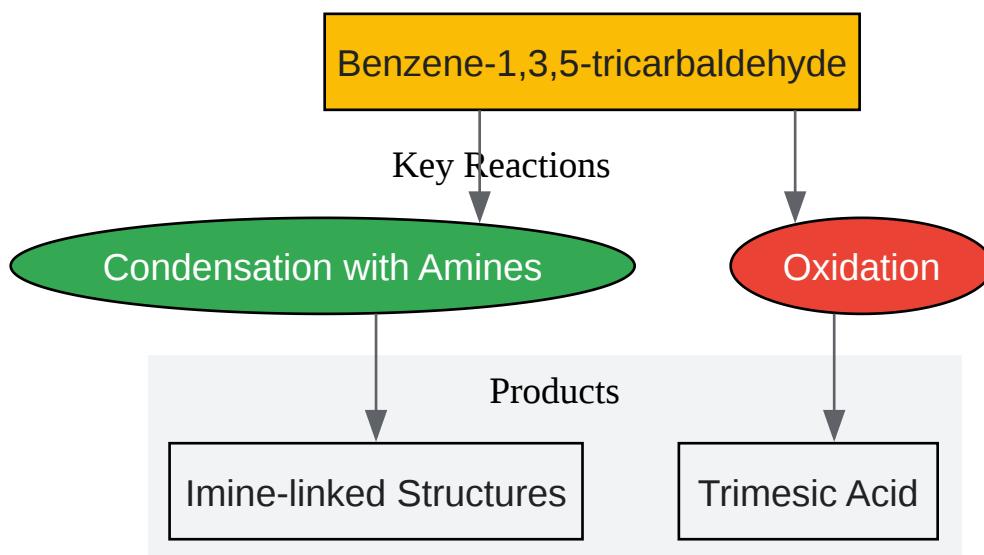
Logical Relationships in Synthesis and Reactions

The following diagrams illustrate the logical flow of the synthesis and key reactions of **Benzene-1,3,5-tricarbaldehyde** as understood in early studies.



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Caption: Synthetic pathway from 1,3,5-tribromobenzene.



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References

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